N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the 2,6-dimethylphenyl and 5-methylfuran-2-yl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully hydrogenated derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazine
- N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine
Uniqueness
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine is unique due to the specific arrangement of its functional groups and the presence of both aromatic and heterocyclic elements. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
CAS No. |
879593-14-3 |
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Molecular Formula |
C19H18N4O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H18N4O/c1-12-5-4-6-13(2)17(12)22-19-18(15-8-7-14(3)24-15)21-16-11-20-9-10-23(16)19/h4-11,22H,1-3H3 |
InChI Key |
FOMQNMCGCQZNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC=C(O4)C |
Origin of Product |
United States |
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